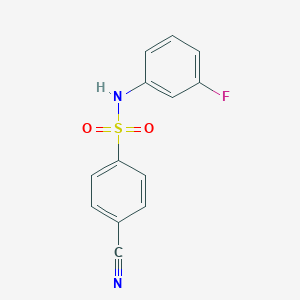![molecular formula C12H12FNO2S2 B263061 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide works by selectively binding to and inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK activity by 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide results in the suppression of these signaling pathways, leading to the inhibition of B-cell growth and survival.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been shown to have potent inhibitory activity against BTK, with an IC50 of 0.85 nM in biochemical assays. In vivo studies have demonstrated that 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is well-tolerated and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration in clinical trials. However, one limitation of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by abnormal B-cell activation. Finally, the role of BTK inhibitors in the treatment of CNS malignancies, such as glioblastoma, is an area of active investigation.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the sulfonamide linkage between the benzenesulfonamide and thienyl groups. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide inhibits BTK activity and downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival. In vivo studies have demonstrated the efficacy of 2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide in reducing tumor growth and improving survival in mouse models of CLL and MCL.
Propiedades
Nombre del producto |
2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H12FNO2S2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c13-11-5-1-2-6-12(11)18(15,16)14-8-7-10-4-3-9-17-10/h1-6,9,14H,7-8H2 |
Clave InChI |
OYXPXIUSBVBBIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=CS2 |
SMILES canónico |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



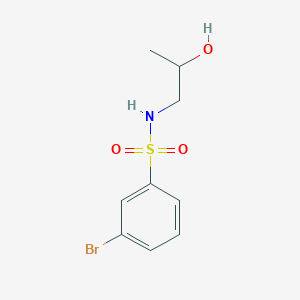
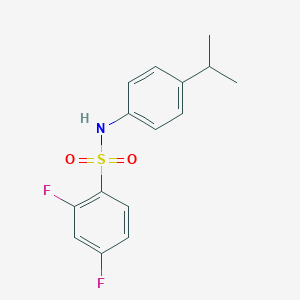

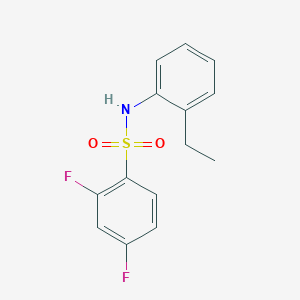
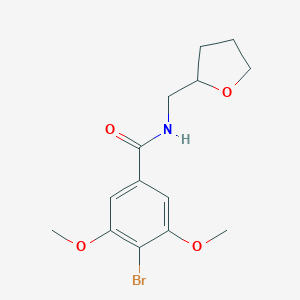
![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)
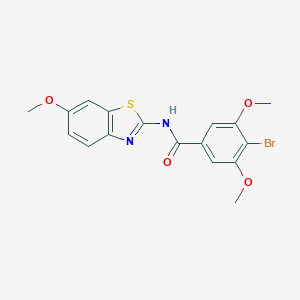
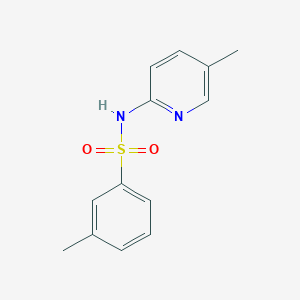
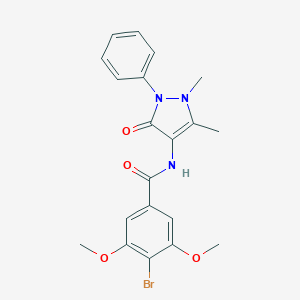
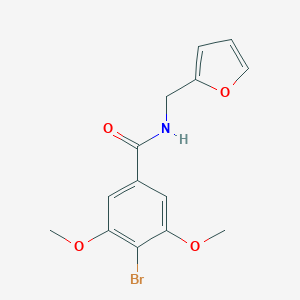
![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)
